Bis(dichlorophosphino)methylamine

Vue d'ensemble

Description

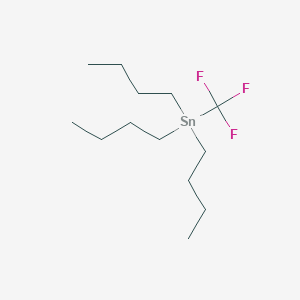

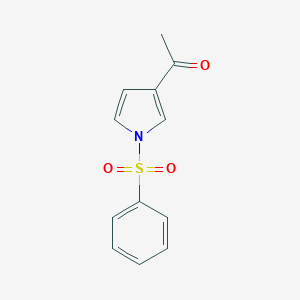

Bis(dichlorophosphino)methylamine is an organophosphorus compound . It is also known by other names such as N,N-bis(dichlorophosphanyl)methanamine, Imidodiphosphorous tetrachloride, N-methyl- .

Synthesis Analysis

Bis(dichlorophosphinyl)methylamine has been prepared by the reaction of phosphoryl (V) chloride with dichlorophosphinylmethylamine .Molecular Structure Analysis

The molecular formula of this compound is CH3Cl4NP2 . The IUPAC name is N, N -bis (dichlorophosphanyl)methanamine . The InChI is InChI=1S/CH3Cl4NP2/c1-6 (7 (2)3)8 (4)5/h1H3 .Chemical Reactions Analysis

The reactions of phosphorus trichloride with three molar equivalents of methylamine give bis-(dichlorophosphino)amines .Physical And Chemical Properties Analysis

The molecular weight of this compound is 232.8 g/mol . It has a complexity of 59.1 and a topological polar surface area of 3.2 Ų .Applications De Recherche Scientifique

Bis(dichlorophosphino)methylamine is used in synthesizing heterocyclic systems. The compound reacts with bifunctional agents like catechols or N,N′-disubstituted ureas or thioureas, leading to the formation of six- or seven-membered heterocyclic systems. In certain molar ratios, it forms bicyclic compounds. The synthesis, properties, and mass spectroscopic fragmentation behavior of these compounds have been studied (Wolf & Meisel, 1992).

This compound has been involved in the study of DNA-protein cross-linking. For example, research on antitumor nitrogen mustards like mechlorethamine (bis(2-chloroethyl)methylamine) reveals their ability to induce DNA-DNA and DNA-protein cross-links, blocking DNA replication (Michaelson-Richie et al., 2011).

The compound has been used to prepare derivatives like bis(dichlorophosphinyl)methylamine. These derivatives have been characterized by elemental analyses, infrared, mass, ^1H, and ^31P NMR spectroscopy, and their NMR results have been discussed in detail (Keat, 1970).

This compound reacts with dimethylamine and NN-dimethyl(trimethylsilyl)amine to produce various amino-derivatives. These derivatives have been identified and separated into different forms, and their structures were established by ^1H and ^31P NMR spectroscopy (Irvine & Keat, 1972).

The interaction of this compound with other compounds, such as bis(chloromethyl)chlorophosphinate, has been studied to understand the formation of different types of cyclic products (Cherkasov et al., 2002).

Research has also been conducted on the formation of cyclophosph(III)azanes and their oxo- and thioxo-derivatives using this compound (Jefferson et al., 1973).

Safety and Hazards

Bis(dichlorophosphino)methylamine causes severe skin burns and eye damage . It may cause respiratory irritation . It reacts violently with water .

Relevant Papers

- "Nuclear magnetic double resonance studies of isotopically labelled bis- (dichlorophosphino)methylamine partially oriented in a nematic liquid crystal" .

- "Dimethylamino-derivatives of bis(dichlorophosphinyl)methylamine, [Cl2P (:O)] 2 NMe, with dimethylamine and with NN -dimethyl (trimethylsilyl)amine have been studied" .

Mécanisme D'action

Target of Action

Bis(dichlorophosphino)methylamine is an organophosphorus compound that is most commonly used as a bidentate phosphine ligand in inorganic and organometallic chemistry . The primary targets of this compound are metal ions, where it acts as a chelating agent .

Mode of Action

The compound interacts with its targets (metal ions) through the two phosphino groups linked by a backbone . The alteration of the linker and R-groups alters the electronic and steric properties of the ligands, which can result in different coordination geometries and catalytic behavior in homogeneous catalysts .

Analyse Biochimique

Biochemical Properties

Bis(dichlorophosphino)methylamine plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes, proteins, and other biomolecules, forming stable complexes. The compound’s phosphine groups can coordinate with metal ions, facilitating catalytic processes. For instance, this compound can interact with transition metal complexes, enhancing their catalytic activity in biochemical reactions. These interactions are crucial for processes such as hydrogenation, hydroformylation, and carbon-carbon coupling reactions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes and proteins, leading to changes in cellular function. For example, this compound has been shown to affect the phosphorylation status of certain proteins, thereby altering signal transduction pathways. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form coordination complexes with metal ions and other biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific context. For instance, this compound can inhibit the activity of certain metalloenzymes by binding to their active sites, preventing substrate access. Conversely, it can also activate other enzymes by stabilizing their active conformations. These binding interactions can result in changes in gene expression, as the compound can influence the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to moisture. Long-term studies have shown that this compound can have sustained effects on cellular function, with some changes becoming more pronounced over time. For example, prolonged exposure to the compound can lead to cumulative effects on gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing certain biochemical reactions or modulating enzyme activity. At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic pathways, and alterations in gene expression. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on cellular function .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes. For instance, this compound can interact with enzymes involved in phosphine metabolism, leading to changes in the levels of specific metabolites. These interactions can have downstream effects on other metabolic pathways, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, this compound may be transported into cells via specific phosphine transporters, and its distribution within the cell can be influenced by binding to intracellular proteins. These processes are crucial for the compound’s biochemical activity and its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to various subcellular regions, including the cytoplasm, nucleus, and mitochondria, depending on its interactions with specific proteins and other biomolecules. This localization is essential for its activity, as it allows this compound to interact with target enzymes and proteins within specific cellular contexts .

Propriétés

IUPAC Name |

N,N-bis(dichlorophosphanyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3Cl4NP2/c1-6(7(2)3)8(4)5/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLVUZIHBLOWYTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(P(Cl)Cl)P(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3Cl4NP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170142 | |

| Record name | Bis(dichlorophosphino)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17648-16-7 | |

| Record name | Bis(dichlorophosphino)methylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017648167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(dichlorophosphino)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the typical reactions Bis(dichlorophosphino)methylamine undergoes, and what types of structures can be formed?

A1: this compound, (Cl2P)2NCH3, acts as a versatile precursor for synthesizing various phosphorus and nitrogen-containing heterocyclic compounds [, ]. It reacts with bifunctional agents like catechols, N,N′-disubstituted ureas, and thioureas.

- When reacted in a 1:1 molar ratio, this compound forms six or seven-membered heterocyclic ring systems [].

- In a 1:2 molar ratio, the reaction yields bicyclic compounds [].

Q2: Is there structural information available about this compound and related compounds?

A2: Yes, nuclear magnetic resonance (NMR) studies, including double resonance experiments with isotopically labelled this compound (containing 13C or 15N) in a liquid crystal medium have provided insights into its structure []. These studies suggest that the molecule adopts a planar skeleton with a P-N-P bond angle of approximately 117° and a P-N bond length of roughly 166.4 pm []. Similar techniques have been applied to characterize the products of its reactions, like the oxo- and thioxo-derivatives of cyclodiphosph(III)azanes, providing valuable information about their 1H and 31P NMR spectral properties [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-chloro-4-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B185438.png)

![(2R)-2-(Benzylsulfonylamino)-5-(diaminomethylideneamino)-N-[2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]pentanamide](/img/structure/B185446.png)

![4,6-dimethyl-2-oxo-1-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]pyridine-3-carbonitrile](/img/structure/B185447.png)